molecular formula C22H22N6O6S2 B13368421 6-amino-5-[{6-amino-4-oxo-2-[(2-oxopropyl)sulfanyl]-1,4-dihydro-5-pyrimidinyl}(1,3-benzodioxol-5-yl)methyl]-2-[(2-oxopropyl)sulfanyl]-4(1H)-pyrimidinone

6-amino-5-[{6-amino-4-oxo-2-[(2-oxopropyl)sulfanyl]-1,4-dihydro-5-pyrimidinyl}(1,3-benzodioxol-5-yl)methyl]-2-[(2-oxopropyl)sulfanyl]-4(1H)-pyrimidinone

Cat. No.: B13368421
M. Wt: 530.6 g/mol
InChI Key: ZVBNAZTVLXTOQN-UHFFFAOYSA-N
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Description

6-amino-5-[{6-amino-4-oxo-2-[(2-oxopropyl)sulfanyl]-1,4-dihydro-5-pyrimidinyl}(1,3-benzodioxol-5-yl)methyl]-2-[(2-oxopropyl)sulfanyl]-4(1H)-pyrimidinone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-[{6-amino-4-oxo-2-[(2-oxopropyl)sulfanyl]-1,4-dihydro-5-pyrimidinyl}(1,3-benzodioxol-5-yl)methyl]-2-[(2-oxopropyl)sulfanyl]-4(1H)-pyrimidinone involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrimidinone core, followed by the introduction of the benzodioxolyl and oxopropylsulfanyl groups. Each step must be carefully controlled to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-[{6-amino-4-oxo-2-[(2-oxopropyl)sulfanyl]-1,4-dihydro-5-pyrimidinyl}(1,3-benzodioxol-5-yl)methyl]-2-[(2-oxopropyl)sulfanyl]-4(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to alter the oxidation state of certain functional groups.

    Substitution: Functional groups within the compound can be substituted with other groups, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups could yield sulfoxides or sulfones, while substitution reactions could produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methods.

    Biology: Its potential biological activity could make it useful for studying cellular processes and developing new therapeutic agents.

    Medicine: The compound could be investigated for its potential as a drug candidate, particularly for diseases where its unique structure and functional groups may offer therapeutic benefits.

    Industry: The compound’s properties could make it useful in various industrial applications, such as materials science and catalysis.

Mechanism of Action

The mechanism by which 6-amino-5-[{6-amino-4-oxo-2-[(2-oxopropyl)sulfanyl]-1,4-dihydro-5-pyrimidinyl}(1,3-benzodioxol-5-yl)methyl]-2-[(2-oxopropyl)sulfanyl]-4(1H)-pyrimidinone exerts its effects is likely complex and involves multiple molecular targets and pathways. The compound’s functional groups may interact with specific enzymes or receptors, leading to changes in cellular processes. Further research is needed to fully elucidate these mechanisms and identify the precise molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    6-amino-4-oxo-2-[(2-oxopropyl)sulfanyl]-1,4-dihydro-5-pyrimidinyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrimidinyl ring.

    Benzodioxolyl-containing compounds: These compounds contain the benzodioxolyl group, which is also present in the target compound.

    Pyrimidinone derivatives: These compounds share the pyrimidinone core structure but may have different functional groups attached.

Uniqueness

6-amino-5-[{6-amino-4-oxo-2-[(2-oxopropyl)sulfanyl]-1,4-dihydro-5-pyrimidinyl}(1,3-benzodioxol-5-yl)methyl]-2-[(2-oxopropyl)sulfanyl]-4(1H)-pyrimidinone is unique due to its combination of functional groups and complex structure. This uniqueness may confer specific properties and activities that are not observed in similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C22H22N6O6S2

Molecular Weight

530.6 g/mol

IUPAC Name

4-amino-5-[[4-amino-6-oxo-2-(2-oxopropylsulfanyl)-1H-pyrimidin-5-yl]-(1,3-benzodioxol-5-yl)methyl]-2-(2-oxopropylsulfanyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C22H22N6O6S2/c1-9(29)6-35-21-25-17(23)15(19(31)27-21)14(11-3-4-12-13(5-11)34-8-33-12)16-18(24)26-22(28-20(16)32)36-7-10(2)30/h3-5,14H,6-8H2,1-2H3,(H3,23,25,27,31)(H3,24,26,28,32)

InChI Key

ZVBNAZTVLXTOQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=NC(=C(C(=O)N1)C(C2=CC3=C(C=C2)OCO3)C4=C(N=C(NC4=O)SCC(=O)C)N)N

Origin of Product

United States

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